molecular formula C13H15NO5 B1405077 N-Benzyloxycarbonylmethyl-succinamic acid CAS No. 147984-94-9

N-Benzyloxycarbonylmethyl-succinamic acid

Cat. No. B1405077
M. Wt: 265.26 g/mol
InChI Key: WEOVRPLLSRMOFL-UHFFFAOYSA-N
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Description

Succinic acid is an intermediate product of the tricarboxylic acid cycle (TCA) and is one of the most significant platform chemicals for the production of various derivatives with high added value . It’s also used in foods as a sequestrant, buffer, and a neutralizing agent .


Synthesis Analysis

Succinic acid can be produced through the bioconversion of lignocellulose based on the lignocellulose pretreatment processes and cellulose hydrolysis and fermentation principles . A method for synthesizing N- (benzyloxycarbonyl) succinimide by a one-pot two-phase method has been proposed, which includes adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, after dropwise adding, adding succinic anhydride in batches, dehydrating at high temperature and in vacuum under acid catalysis until no water is extracted .

Scientific Research Applications

  • Antibody–Drug-Conjugate (ADC)

    • Field: Biomedical Field
    • Application: ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
    • Method: ADCs combine the unique targeting capabilities of antibodies (allowing them to bind specifically to cancer cells) with the cell-killing ability of cytotoxic drugs . This allows the ADCs to target and kill only the cancer cells, sparing healthy cells .
    • Results: ADCs have shown a significant impact on how certain types of cancer are treated . They have been used successfully to treat a number of different cancers, and many more ADCs are currently being developed and tested in clinical trials .
  • Synthesis of New Polymeric Conjugates of Polymyxin B

    • Field: Biomedical Research
    • Application: The study proposed the synthesis of new polymeric conjugates of polymyxin B, a clinically approved but limited-use peptide antibiotic .
    • Method: Three carboxylate-bearing polymers and one synthetic glycopolymer were selected for conjugation with polymyxin B . A number of conjugates with different polymyxin B loading were synthesized and characterized .
    • Results: All conjugates demonstrated reduced cytotoxicity compared to the free antibiotic . The antimicrobial efficacy of the conjugates against Pseudomonas aeruginosa was determined and compared .

properties

IUPAC Name

4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-8-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOVRPLLSRMOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonylmethyl-succinamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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